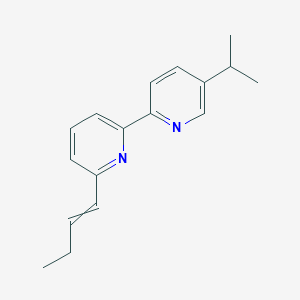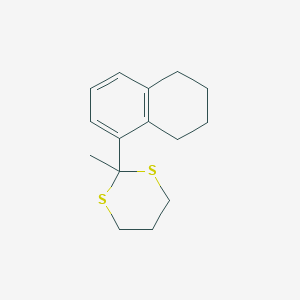![molecular formula C29H36N2O B14281060 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one CAS No. 119778-02-8](/img/structure/B14281060.png)
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is an organic compound known for its unique structure and properties It is characterized by the presence of two diethylamino groups attached to phenyl rings, which are connected through a nonatetraenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one typically involves the condensation of 4-(diethylamino)benzaldehyde with appropriate intermediates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The diethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles and nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino groups and the conjugated system of the nonatetraenone backbone play crucial roles in its activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(diethylamino)benzophenone
- Michler’s ketone
- 4,4’-Bis(dimethylamino)benzophenone
Uniqueness
1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is unique due to its extended conjugated system and the presence of two diethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
119778-02-8 |
|---|---|
Fórmula molecular |
C29H36N2O |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
1,9-bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one |
InChI |
InChI=1S/C29H36N2O/c1-5-30(6-2)27-21-17-25(18-22-27)13-9-11-15-29(32)16-12-10-14-26-19-23-28(24-20-26)31(7-3)8-4/h9-24H,5-8H2,1-4H3 |
Clave InChI |
WXHFXLXISLCKMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


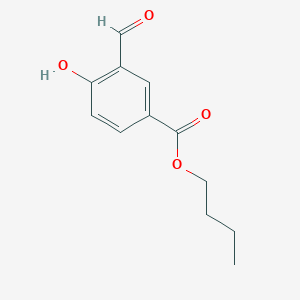
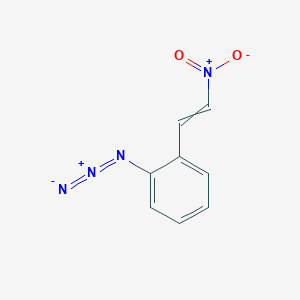
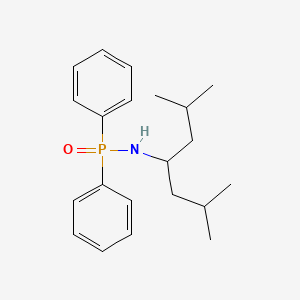
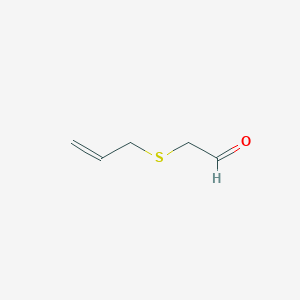
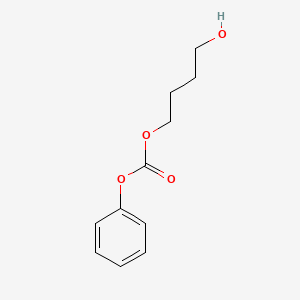
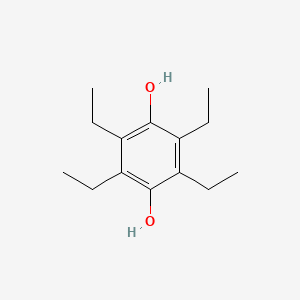

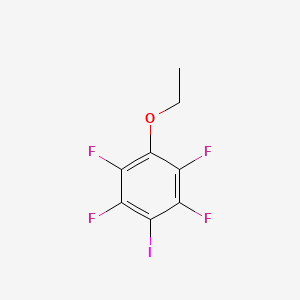


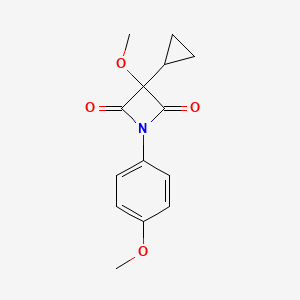
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
